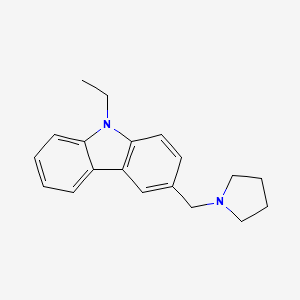

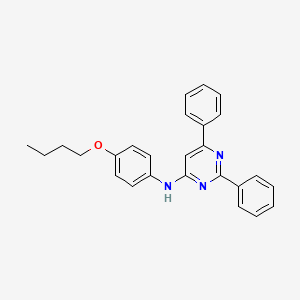

9-ethyl-3-(1-pyrrolidinylmethyl)-9H-carbazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of carbazole derivatives involves various strategies, including palladium(II)-catalyzed C–H bond activation and direct arylation methods. For instance, the one-pot synthesis of ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles through C–H bond activation demonstrates the efficiency of these methods in producing carbazole derivatives with specific substitutions, which can be crucial for tailoring the properties of the resulting compounds for desired applications (Jean‐Ho Chu et al., 2013).

Molecular Structure Analysis

The molecular structure of carbazole derivatives can be characterized using techniques such as X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and the conformation of its various substituents. This information is crucial for understanding the reactivity and interaction of carbazole derivatives with other molecules, impacting their chemical and physical properties.

Chemical Reactions and Properties

Carbazole derivatives undergo various chemical reactions, including electropolymerization, which can be utilized to produce copolymers with specific electronic and optical properties. The copolymer formation of 9-(2-(benzyloxy)ethyl)-9H-carbazole and 1-tosyl-1H-pyrrole, for example, illustrates the potential of carbazole derivatives in creating materials with enhanced capacitive behavior, which is beneficial for applications in electronic devices (M. Ates et al., 2012).

Physical Properties Analysis

The physical properties of carbazole derivatives, such as their thermal stability, melting points, and solubility, are influenced by their molecular structure. For example, heteroleptic iridium(III) complexes with carbazole groups exhibit high thermal stability and amorphous nature, making them suitable for use in polymer light-emitting diodes with good electroluminescence performance (Huaijun Tang et al., 2014).

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Biological Activities

The carbazole scaffold, including 9-ethyl-3-(1-pyrrolidinylmethyl)-9H-carbazole, has been extensively studied for its medicinal properties. These compounds have been found to exhibit antibacterial, antimalarial, anticancer, and anti-Alzheimer activities. Their structure allows for a wide range of biological activities upon modifications. The in vitro and in vivo activities of carbazole-containing molecules have been summarized, indicating their potential as clinically useful agents based on structure-activity relationships (SAR), mechanisms of action, and cytotoxicity/selectivity findings (Tsutsumi, Gündisch, & Sun, 2016).

Photophysical Investigation

Carbazole derivatives have been investigated for their photophysical properties. Ethyl 4-(9-ethyl-9H-carbazol-3-yl)–2–methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC) is one example that was prepared and studied for its photophysical parameters such as transition dipole moment, extinction coefficient, and fluorescence quantum yield in different solvents. It showed a red shift in absorbance and emission spectrum with an increase in solvent polarity, indicating its potential as a probe for determining the critical micelle concentrations of surfactants in organized media (Alsharif, Mukhtar, Asiri, & Khan, 2018).

Organic Electronics

9-ethyl-3-(1-pyrrolidinylmethyl)-9H-carbazole and its derivatives have applications in organic electronics, particularly in the development of polymer light-emitting diodes (PLEDs). Novel heteroleptic iridium(III) complexes with carbazole groups have been synthesized and applied in PLEDs, demonstrating high thermal stability and good electroluminescence (EL) performance. These materials exhibit varied EL properties depending on their structural compositions, showcasing the versatility of carbazole derivatives in electronic applications (Tang, Wei, Wang, Li, Wu, Yang, & Cao, 2014).

Luminescent Materials

Carbazole derivatives are also explored for their luminescent properties. For example, mercury(II) complexes with novel functional rigid ligands based on the carbazole scaffold have been synthesized. These complexes form various architectures like helixes, macrocycles, and chains, which self-assemble into two-dimensional networks. Their luminescent properties have been studied, indicating their potential use in luminescent materials and devices (Zhou, Tian, Wu, Zhang, Li, Zhu, Hu, Tao, Jiang, & Xie, 2005).

Antimicrobial Activities

The antimicrobial activities of carbazole derivatives, including those similar to 9-ethyl-3-(1-pyrrolidinylmethyl)-9H-carbazole, have been evaluated. These compounds have shown promising results against a variety of bacterial and fungal strains, further highlighting their potential in developing new antimicrobial agents (Salih, Salimon, & Yousif, 2016).

Propiedades

IUPAC Name |

9-ethyl-3-(pyrrolidin-1-ylmethyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-2-21-18-8-4-3-7-16(18)17-13-15(9-10-19(17)21)14-20-11-5-6-12-20/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBHCRFVGGMKSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CN3CCCC3)C4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Ethyl-3-(pyrrolidin-1-ylmethyl)carbazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (3-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4625630.png)

![8-(4-ethoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4625639.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4625656.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4625657.png)

![2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4625665.png)

![8-[4-(2,4-dichlorophenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4625671.png)

![4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B4625682.png)

![isopropyl 2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4625686.png)

![3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4625701.png)

![N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4625726.png)